molecular formula C17H13N3O B5821617 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile

3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile

Cat. No. B5821617
M. Wt: 275.30 g/mol
InChI Key: CQXIRHOIJJCIDW-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, also known as MPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Antimicrobial Activity

The compound's derivatives have been found to possess significant antimicrobial properties. In a study by Puthran et al. (2019), novel Schiff bases using derivatives of this compound exhibited excellent antimicrobial activity compared to other derivatives, suggesting its potential use in antimicrobial applications (Puthran et al., 2019).

Corrosion Inhibition

Pyranopyrazole derivatives, closely related to 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, have shown effective corrosion inhibition for mild steel in acidic environments. A study by Yadav et al. (2016) demonstrated that these compounds could significantly inhibit corrosion, making them valuable in industrial applications involving metal protection (Yadav et al., 2016).

Material Science and Device Fabrication

El-Menyawy et al. (2019) researched pyrazolo[4,3-b] pyridine derivatives containing methoxy and hydroxy phenyl groups, highlighting their stability and potential in device fabrication. These compounds demonstrated promising properties for use in electronic devices, such as thin films and semiconductors (El-Menyawy et al., 2019).

Synthetic Chemistry

The compound and its derivatives have been a focus in synthetic chemistry for the development of new organic compounds. For example, Ali et al. (2016) explored the reactivity of certain derivatives, leading to the creation of novel substituted pyrazoles and pyrimidines, showcasing the compound's versatility in synthesizing new organic materials (Ali et al., 2016).

Lubricating Oil Additives

Salih et al. (2022) synthesized derivatives of this compound for use as multifunctional additives in medium lubricating oils. These compounds exhibited good corrosion inhibition, anti-rust, and antioxidant properties, indicating their potential in enhancing the performance and longevity of lubricating oils (Salih et al., 2022).

properties

IUPAC Name

3-(4-methoxyphenyl)-1-phenylpyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O/c1-21-16-9-7-13(8-10-16)17-14(11-18)12-20(19-17)15-5-3-2-4-6-15/h2-10,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXIRHOIJJCIDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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